Hydroxyphaseolin Hydroxyphaseolin Hydroxyphaseolin is a natural product found in Phaseolus vulgaris with data available.
Brand Name: Vulcanchem
CAS No.: 34144-10-0
VCID: VC1929460
InChI: InChI=1S/C20H18O5/c1-19(2)8-7-12-15(25-19)6-5-14-17(12)24-18-13-4-3-11(21)9-16(13)23-10-20(14,18)22/h3-9,18,21-22H,10H2,1-2H3/t18-,20+/m0/s1
SMILES: CC1(C=CC2=C(O1)C=CC3=C2OC4C3(COC5=C4C=CC(=C5)O)O)C
Molecular Formula: C20H18O5
Molecular Weight: 338.4 g/mol

Hydroxyphaseolin

CAS No.: 34144-10-0

Cat. No.: VC1929460

Molecular Formula: C20H18O5

Molecular Weight: 338.4 g/mol

* For research use only. Not for human or veterinary use.

Hydroxyphaseolin - 34144-10-0

Specification

CAS No. 34144-10-0
Molecular Formula C20H18O5
Molecular Weight 338.4 g/mol
IUPAC Name (2S,11S)-17,17-dimethyl-4,12,18-trioxapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),5(10),6,8,14(19),15,20-heptaene-2,7-diol
Standard InChI InChI=1S/C20H18O5/c1-19(2)8-7-12-15(25-19)6-5-14-17(12)24-18-13-4-3-11(21)9-16(13)23-10-20(14,18)22/h3-9,18,21-22H,10H2,1-2H3/t18-,20+/m0/s1
Standard InChI Key LPBAKOAUSJMTEN-AZUAARDMSA-N
Isomeric SMILES CC1(C=CC2=C(O1)C=CC3=C2O[C@@H]4[C@]3(COC5=C4C=CC(=C5)O)O)C
SMILES CC1(C=CC2=C(O1)C=CC3=C2OC4C3(COC5=C4C=CC(=C5)O)O)C
Canonical SMILES CC1(C=CC2=C(O1)C=CC3=C2OC4C3(COC5=C4C=CC(=C5)O)O)C

Introduction

Chemical Identity and Structural Characteristics

Hydroxyphaseolin belongs to the class of organic compounds known as pterocarpans, which are characterized by a benzo-pyrano-furano-benzene ring system. This specific molecular architecture contributes to the compound's biochemical properties and potential biological activities.

Basic Chemical Properties

The fundamental chemical characteristics of hydroxyphaseolin are summarized in the following table:

PropertyValue
Molecular FormulaC₂₀H₁₈O₅
Average Molecular Weight338.3539
Monoisotopic Molecular Weight338.115423686
CAS Number34144-10-0
StereochemistryContains 2 defined stereocenters

The compound's structure features a complex pentacyclic system with multiple oxygen atoms contributing to its reactivity profile and potential biological interactions .

Structural Identifiers

For precise identification in chemical databases and literature, hydroxyphaseolin is cataloged with the following structural identifiers:

Identifier TypeValue
IUPAC Name6,6-dimethyl-5,12,20-trioxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-2(11),3,7,9,14(19),15,17-heptaene-1,17-diol
InChI KeyKVUZVBGGLCNPQI-UHFFFAOYSA-N
Alternate InChI KeyLPBAKOAUSJMTEN-AZUAARDMSA-N
Isomeric SMILESCC1(C)OC2=CC3=C(OC4C5=C(OCC34O)C=C(O)C=C5)C=C2C=C1

The compound exists in databases under both "6alpha-hydroxyphaseollin" and "hydroxyphaseolin" nomenclature, with slight variations in structural representations that likely reflect different interpretations of stereochemistry .

Biochemical Classification

Understanding the biochemical classification of hydroxyphaseolin provides context for its natural occurrence and potential biological functions.

Taxonomic Hierarchy

Hydroxyphaseolin follows a hierarchical classification system within organic biochemistry:

Classification LevelCategory
KingdomOrganic compounds
Super ClassPhenylpropanoids and polyketides
ClassIsoflavonoids
Sub ClassFuranoisoflavonoids
Direct ParentPterocarpans

As a pterocarpan, the compound belongs to a specialized group of isoflavonoid derivatives that contain the distinctive 6H-benzofuro[3,2-c]chromene skeleton . This structural arrangement contributes to the compound's biological activity profile and chemical reactivity patterns.

Molecular Framework

The molecular framework of hydroxyphaseolin is categorized as an aromatic heteropolycyclic compound. This classification reflects its structure comprising multiple connected aromatic rings with heteroatoms (specifically oxygen) integrated into the ring systems . The presence of these oxygen atoms within the molecular framework likely contributes to the compound's ability to form hydrogen bonds and engage in other intermolecular interactions relevant to its biological activities.

Natural Occurrence and Distribution

Hydroxyphaseolin has been detected in several food sources, primarily leguminous plants, suggesting evolutionary conservation of the biosynthetic pathways responsible for its production.

Food Sources

The compound has been identified in several important food crops:

Plant SourceScientific Name
Common beansPhaseolus vulgaris
Green beansPhaseolus vulgaris
Yellow wax beansPhaseolus vulgaris
Soy beansGlycine max
Various pulsesMultiple species

The consistent presence of hydroxyphaseolin across several leguminous plants suggests it may play a significant role in plant defense mechanisms or other physiological functions within these species .

Structural Features and Chemical Properties

The unique molecular architecture of hydroxyphaseolin confers specific chemical properties that determine its behavior in biological systems and potential applications.

Ring System and Functional Groups

Hydroxyphaseolin contains a complex pentacyclic structure with several key functional groups:

  • Multiple aromatic rings contributing to stability and potential π-π interactions

  • Hydroxyl groups (-OH) that can participate in hydrogen bonding

  • Ether linkages (C-O-C) creating the distinctive pterocarpan scaffold

  • A dimethyl-substituted ring providing hydrophobic character

These structural elements collectively determine the compound's solubility, reactivity, and binding affinity for potential biological targets .

Stereochemistry

The compound contains two defined stereocenters according to database entries, which could significantly impact its three-dimensional configuration and consequent biological activity . The presence of these stereocenters raises the possibility of different isomeric forms with potentially distinct properties. Interestingly, different structural identifiers in databases suggest some uncertainty or variation in the precise stereochemical representation of hydroxyphaseolin.

Research Status and Knowledge Gaps

Despite its presence in common food sources, scientific literature on hydroxyphaseolin remains limited, indicating significant knowledge gaps and research opportunities.

Current Research Landscape

Based on database information, very few scientific articles have been published specifically on hydroxyphaseolin . This paucity of research represents a significant gap in our understanding of this compound's biological roles and potential applications. The limited research attention may be attributed to analytical challenges in isolation, purification, or synthesis of the compound for experimental studies.

Comparative Context

While hydroxyphaseolin itself is understudied, other pterocarpans and isoflavonoids have demonstrated various biological activities including:

  • Antimicrobial properties

  • Anti-inflammatory effects

  • Antioxidant capacity

  • Potential anticancer activities

  • Phytoestrogen properties

These established activities in related compounds suggest potential directions for investigating hydroxyphaseolin's biological significance .

Analytical Detection and Quantification

The identification and measurement of hydroxyphaseolin in biological samples present both challenges and opportunities for analytical chemistry.

Future Research Directions

Given the limited current knowledge about hydroxyphaseolin, several promising research avenues could be pursued.

Biological Activity Screening

Comprehensive screening of hydroxyphaseolin for various biological activities would establish its potential significance in:

  • Antimicrobial applications

  • Anti-inflammatory therapies

  • Antioxidant formulations

  • Potential anticancer research

  • Metabolic health interventions

Such studies would require reliable synthetic or isolation methods to obtain sufficient quantities of the pure compound.

Biosynthetic Pathway Elucidation

Understanding the biosynthetic pathway of hydroxyphaseolin in leguminous plants could provide insights into:

  • Evolutionary significance of the compound

  • Genetic regulation of its production

  • Potential for enhancing its concentration through breeding or genetic engineering

  • Comparative biosynthesis across different plant species

This knowledge would contribute to broader understanding of plant secondary metabolism and specialized metabolite production.

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